molecular formula C5H6N2O3 B1429304 [1,3,4]Oxadiazol-2-yl-acetic acid methyl ester CAS No. 1363210-48-3

[1,3,4]Oxadiazol-2-yl-acetic acid methyl ester

Cat. No.: B1429304
CAS No.: 1363210-48-3
M. Wt: 142.11 g/mol
InChI Key: FRRAYRPXMIBGSI-UHFFFAOYSA-N
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Description

[1,3,4]Oxadiazol-2-yl-acetic acid methyl ester is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is part of the 1,3,4-oxadiazole family, which is known for its significant chemical and biological properties .

Mechanism of Action

Target of Action

Methyl 2-(1,3,4-oxadiazol-2-yl)acetate, a derivative of the 1,3,4-oxadiazole scaffold, has been found to interact with various targets, including nucleic acids, enzymes, and globular proteins . The compound has been shown to target various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication and repair, gene expression, and cell proliferation .

Mode of Action

The interaction of Methyl 2-(1,3,4-oxadiazol-2-yl)acetate with its targets leads to a variety of antiproliferative effects. The compound’s mode of action involves the inhibition of growth factors, enzymes, and kinases . By inhibiting these targets, the compound interferes with the normal functioning of cancer cells, leading to their death .

Biochemical Pathways

Methyl 2-(1,3,4-oxadiazol-2-yl)acetate affects several biochemical pathways. Its antiproliferative effects are attributed to the inhibition of various enzymes involved in cancer cell proliferation . For instance, by inhibiting thymidylate synthase, the compound interferes with DNA synthesis and repair, leading to cell death . Similarly, by inhibiting HDAC, it affects gene expression, which can lead to the death of cancer cells .

Result of Action

The result of Methyl 2-(1,3,4-oxadiazol-2-yl)acetate’s action is the death of cancer cells. By inhibiting key enzymes and interfering with crucial cellular processes, the compound induces cell death . This makes it a promising candidate for the treatment of cancer.

Chemical Reactions Analysis

Types of Reactions

[1,3,4]Oxadiazol-2-yl-acetic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: Another isomer of oxadiazole with similar chemical properties but different biological activities.

    1,2,3-Oxadiazole: Less commonly studied but still part of the oxadiazole family.

    1,2,5-Oxadiazole:

Uniqueness

[1,3,4]Oxadiazol-2-yl-acetic acid methyl ester is unique due to its specific arrangement of atoms, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its broad spectrum of biological activities make it a valuable compound in various fields .

Properties

IUPAC Name

methyl 2-(1,3,4-oxadiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-9-5(8)2-4-7-6-3-10-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRAYRPXMIBGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NN=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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